molecular formula C15H16N6O4 B1192053 2PyG

2PyG

Cat. No.: B1192053
M. Wt: 344.33
InChI Key: CJWJWSHVISEFOC-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2PyG (8-(2-pyridyl)-2'-deoxyguanosine) is a fluorescent guanosine analog designed to study nucleic acid folding and energy transfer dynamics. It integrates a pyridyl group at the C8 position of guanine, enabling it to act as a sensitive probe for G-quadruplex (G4) structures . Unlike canonical guanine, this compound exhibits fluorescence properties modulated by its microenvironment. In aqueous solutions, its quantum yield (Φ) is low (~0.01) due to solvent-mediated quenching via proton transfer between the excited pyridyl nitrogen and water . However, in G4 structures, Φ increases significantly (up to 0.05) due to cation coordination at the O6 position of guanine, which enhances energy transfer efficiency (ηt) . This compound’s syn glycosidic conformation can perturb native G4 topology but remains a valuable tool for detecting structural transitions and energy transfer in telomeric and oncogenic DNA sequences (e.g., c-Kit) .

Properties

Molecular Formula

C15H16N6O4

Molecular Weight

344.33

IUPAC Name

8-(2-Pyridyl)-2'-deoxyguanosine

InChI

InChI=1S/C15H16N6O4/c16-15-19-13-11(14(24)20-15)18-12(7-3-1-2-4-17-7)21(13)10-5-8(23)9(6-22)25-10/h1-4,8-10,22-23H,5-6H2,(H3,16,19,20,24)/t8-,9+,10+/m0/s1

InChI Key

CJWJWSHVISEFOC-IVZWLZJFSA-N

SMILES

OC[C@@H]1[C@H](C[C@H](N2C(C3=NC=CC=C3)=NC4=C2N=C(N)NC4=O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-PyG;  2 PyG;  2PyG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2PyG is compared to two structurally related analogs: StG (8-(2-phenylethenyl)-2'-deoxyguanosine) and 4PVG (8-[2-(pyrid-4-yl)-ethenyl]-2'-deoxyguanosine). Key differences are summarized below:

Table 1: Comparative Analysis of this compound, StG, and 4PVG

Property This compound StG 4PVG References
Substituent 2-pyridyl Phenylethenyl 4-pyridylethenyl
Excitation/Emission 325 nm / 415 nm 360 nm / 475 nm 375 nm / 450 nm
Quantum Yield (Φ) 0.01 (H2O), 0.05 (G4) 0.03–0.15 (G4) 0.02–0.08 (G4)
Thermal Stability Stabilizes hybrid G4 in K<sup>+</sup>; anti-parallel in Na<sup>+</sup> Wild-type-like folding Wild-type-like folding
Energy Transfer (ηt) 70–350% (G4 vs. random) 2–20× higher in G4 vs. duplex 2–20× higher in G4 vs. duplex
Structural Impact Disrupts G4 due to syn preference Minimal disruption (anti) Minimal disruption (anti)

Key Findings

Photophysical Properties :

  • StG and 4PVG exhibit red-shifted excitation/emission maxima compared to this compound, making them suitable for multiplexed imaging .
  • StG demonstrates the highest Φ in G4 structures (Φ = 0.15), outperforming this compound (Φ = 0.05) and 4PVG (Φ = 0.08) due to reduced solvent quenching and anti glycosidic conformation .

Structural Compatibility :

  • StG and 4PVG adopt anti glycosidic conformations, causing minimal perturbation to G4 topology, while this compound’s syn preference destabilizes some G4 folds .
  • In K<sup>+</sup> buffer, this compound stabilizes hybrid G4 structures (ΔTm ≈ +5°C vs. wild-type), whereas StG and 4PVG closely mimic native folding .

Energy Transfer Efficiency :

  • All three probes show ηt values 2–20× higher in G4 than in duplex DNA, attributed to cation-mediated proximity between the probe and DNA bases .
  • This compound’s ηt increases by 70–350% in G4 vs. unfolded DNA, enabling sensitive detection of structural transitions at low concentrations (<250 pM) .

Solvent Effects :

  • This compound and 4PVG exhibit doubled Φ in D2O, confirming water-mediated quenching via proton transfer. StG’s Φ remains stable across solvents due to its hydrophobic phenylethenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2PyG
Reactant of Route 2
2PyG

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